molecular formula C7H10N2O B3039825 (1-cyclopropyl-1H-imidazol-2-yl)methanol CAS No. 135207-02-2

(1-cyclopropyl-1H-imidazol-2-yl)methanol

Cat. No. B3039825
CAS RN: 135207-02-2
M. Wt: 138.17 g/mol
InChI Key: MWTLCOKMUKQZBK-UHFFFAOYSA-N
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Description

“(1-cyclopropyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . It has a molecular weight of 138.17 .


Synthesis Analysis

The synthesis of imidazole derivatives, including “(1-cyclopropyl-1H-imidazol-2-yl)methanol”, involves the conversion of alcohols into carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The molecular structure of “(1-cyclopropyl-1H-imidazol-2-yl)methanol” is characterized by a cyclopropyl group attached to an imidazole ring, which is further connected to a methanol group . The InChI string representation of the molecule is InChI=1S/C7H10N2O/c10-6 (5-1-2-5)7-8-3-4-9-7/h3-6,10H,1-2H2, (H,8,9) .


Physical And Chemical Properties Analysis

“(1-cyclopropyl-1H-imidazol-2-yl)methanol” has a molecular weight of 138.17 g/mol . It has a topological polar surface area of 48.9 Ų and a complexity of 125 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

(1-cyclopropyl-1H-imidazol-2-yl)methanol, and its derivatives, are primarily utilized in the field of organic chemistry for synthesis and application processes. For instance, Ohta et al. (1987) discussed the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, highlighting their potential as intermediates that can be converted into carbonyl compounds. They emphasized the system's role as a masked form of the carbonyl group and a synthon of the group, indicating its significance in organic synthesis processes (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Biomimetic Chelating Ligands Precursor

Gaynor, McIntyre, and Creutz (2023) illustrated the synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process, starting from commercially available materials. This compound and its derivatives were characterized and proposed as potential precursors for the synthesis of biomimetic chelating ligands, indicating its applications in designing molecules that mimic biological chelating agents (Gaynor, McIntyre, & Creutz, 2023).

Synthesis of Fluorescent Probes

The work by Wen-yao (2012) focuses on the synthesis of 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, elaborating on the preparation methods, molecular structures, and the compound's fluorescence properties. The compound demonstrated the ability to coordinate with Zn2+, resulting in strong fluorescence, which could be leveraged in the development of fluorescent probes (Wen-yao, 2012).

Corrosion Inhibition

Costa et al. (2021) investigated the application of imidazole-based molecules, including derivatives similar to (1-cyclopropyl-1H-imidazol-2-yl)methanol, in inhibiting the corrosion of carbon steel in acidic mediums. Their study highlighted the relationship between molecular hardness, corrosion inhibition efficiency, and solvation energy, providing insights into the practical applications of these compounds in protecting metals from corrosion (Costa et al., 2021).

Safety And Hazards

“(1-cyclopropyl-1H-imidazol-2-yl)methanol” may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(1-cyclopropylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-7-8-3-4-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTLCOKMUKQZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopropyl-1H-imidazol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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